3-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
Description
3-Bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a benzamide derivative featuring a brominated aromatic ring, a 4-methylthiazole core, and a 4-fluorophenyl substituent. The compound’s structure integrates multiple pharmacophores:
- Thiazole ring: A heterocyclic moiety known for metabolic stability and hydrogen-bonding capacity.
- 4-Fluorophenyl group: Introduces electron-withdrawing effects and lipophilicity, which may improve membrane permeability.
- Ethyl linker: Bridges the thiazole and benzamide groups, modulating spatial orientation.
Below, it is compared with analogs to infer properties.
Properties
IUPAC Name |
3-bromo-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2OS/c1-12-17(25-19(23-12)13-5-7-16(21)8-6-13)9-10-22-18(24)14-3-2-4-15(20)11-14/h2-8,11H,9-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZKBHARDPJPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Bromination: The bromine atom is introduced through an electrophilic bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Amide Formation: The final step involves the formation of the benzamide by reacting the brominated intermediate with an appropriate amine under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzamide moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted by various nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions
Major Products
Oxidation: Oxidized derivatives of the thiazole or benzamide
Reduction: Reduced forms of the benzamide or dehalogenated products
Substitution: Substituted benzamides with various functional groups replacing the bromine atom
Scientific Research Applications
3-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring and the fluorophenyl group are likely critical for binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Thiazole-Based Sulfonamide Analog ()
Compound : N-{2-[2-(4-Fluorophenyl)-4-Methyl-1,3-Thiazol-5-Yl]Ethyl}-4-Methoxy-3-Methylbenzene-1-Sulfonamide
- Molecular Formula : C₂₀H₂₁FN₂O₃S₂
- Key Differences :
- Functional Group : Sulfonamide (-SO₂NH₂) replaces benzamide (-CONH₂), altering hydrogen-bonding and acidity (sulfonamides are stronger acids).
- Substituents : 4-Methoxy-3-methylphenyl vs. 3-bromophenyl. The bromine in the target compound may enhance halogen bonding compared to methyl/methoxy groups.
- Implications : The sulfonamide’s higher acidity could influence solubility and target engagement, while bromine’s polarizability may improve binding affinity in the target compound .
Chloro/Bromo Isostructural Derivatives ()
Compounds :
- 4 (Chloro): 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole.
- 5 (Bromo): Bromo analog of Compound 3.
- Key Findings :
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance van der Waals interactions in biological targets.
- Biological Activity : The chloro derivative exhibits antimicrobial activity, suggesting the bromo variant could have similar or improved potency due to increased lipophilicity and electron density .
Benzoxazole-Based Bromobenzamide ()
Compound : 4-Bromo-N-[2-(3-Fluorophenyl)-1,3-Benzoxazol-5-Yl]Benzamide
- Structural Differences :
- Heterocycle : Benzoxazole (oxygen-containing) replaces thiazole (sulfur-containing), affecting electronic properties and hydrogen-bonding capacity.
- Substituent Position : 3-Fluorophenyl vs. 4-fluorophenyl; meta-substitution may reduce steric hindrance compared to para-substitution.
Triazole-Thione Derivatives ()
Compounds : 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones (X = H, Cl, Br)
- Key Features :
- Triazole Core : Unlike thiazole, triazole offers two adjacent nitrogen atoms, enhancing hydrogen-bonding and metal coordination.
- Thione Group : The C=S moiety (IR νC=S: 1247–1255 cm⁻¹) contrasts with the target’s benzamide carbonyl (C=O, ~1660 cm⁻¹), affecting electron distribution.
- Implications : Thiones may exhibit tautomerism, altering binding modes compared to the stable benzamide group in the target compound .
Biological Activity
3-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound contains a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The structural features include:
- Bromine atom : Imparts unique reactivity and biological activity.
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Thiazole ring : Known for various biological activities, including anticancer effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring may inhibit key enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Demonstrated cytotoxicity against various cancer cell lines. |
| Antimicrobial | Exhibited activity against gram-positive and gram-negative bacteria. |
| Anti-inflammatory | Potential to reduce inflammation via modulation of cytokine production. |
Structure-Activity Relationship (SAR)
Research indicates that modifications to the chemical structure can significantly affect the biological activity of thiazole derivatives. For instance:
- Substituents on the Thiazole Ring : The presence of electron-withdrawing groups enhances potency against cancer cells.
- Fluorine Substitution : The fluorine atom in the phenyl ring increases lipophilicity, potentially improving bioavailability.
Case Studies
- Anticancer Activity :
- Antimicrobial Properties :
- Inflammation Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
